molecular formula C15H18F3NO5 B1303053 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 959582-10-6

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1303053
M. Wt: 349.3 g/mol
InChI Key: BPRVMYAOSPCFJE-QWRGUYRKSA-N
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Description

The compound is a chiral amino acid derivative that is structurally related to the key components of HIV protease inhibitors. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis, and a trifluoromethylphenyl group, which can add both steric and electronic properties to the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares a similar backbone to our compound of interest, was achieved through a highly diastereoselective cyanohydrin formation using (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin and trimethyl-aluminum . This method could potentially be adapted for the synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid by introducing the trifluoromethylphenyl group and the Boc protecting group at the appropriate steps.

Molecular Structure Analysis

The molecular structure of the compound includes a chiral center, which is important for its biological activity. The presence of the Boc group is crucial for protecting the amino group during peptide coupling reactions. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and ability to influence the bioactivity of molecules .

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis. The trifluoromethyl group is relatively inert but can influence the reactivity of the aromatic ring through electron-withdrawing effects. The compound could participate in reactions typical for carboxylic acids and amino acids, such as peptide bond formation or esterification .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature and may have a high melting point due to the presence of the Boc group and the aromatic ring. The solubility of the compound would be influenced by the polar hydroxy group and the nonpolar trifluoromethyl group, potentially making it soluble in both polar and nonpolar solvents .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its use in experimental and research settings , it could be explored further in various scientific fields.

properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVMYAOSPCFJE-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376159
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959582-10-6
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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